molecular formula C14H12O5 B267676 4-(Ethoxycarbonyl)phenyl 2-furoate

4-(Ethoxycarbonyl)phenyl 2-furoate

Katalognummer B267676
Molekulargewicht: 260.24 g/mol
InChI-Schlüssel: KIVDQDZQLQLYDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Ethoxycarbonyl)phenyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ECPF and is a derivative of furoic acid. ECPF has a molecular formula of C14H12O5 and a molecular weight of 260.24 g/mol.

Wissenschaftliche Forschungsanwendungen

ECPF has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ECPF has been studied for its antitumor and antiviral activities. Studies have shown that ECPF can inhibit the growth of cancer cells and reduce the replication of viruses such as HIV and HCV.
In organic synthesis, ECPF can be used as a building block for the synthesis of other compounds. ECPF can undergo various chemical reactions, such as reduction and oxidation, to yield different derivatives with unique properties. ECPF can also be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
In material science, ECPF can be used as a precursor for the synthesis of polymers and other materials. ECPF can be polymerized to yield polyesters with unique properties, such as biodegradability and thermal stability.

Wirkmechanismus

The mechanism of action of ECPF is not fully understood, but studies have shown that ECPF can inhibit the activity of certain enzymes and proteins in cancer cells and viruses. ECPF can also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ECPF has been shown to have both biochemical and physiological effects. In vitro studies have shown that ECPF can inhibit the activity of certain enzymes and proteins, such as reverse transcriptase and protease, in cancer cells and viruses. ECPF can also induce apoptosis in cancer cells, leading to their death.
In vivo studies have shown that ECPF can inhibit the growth of tumors and reduce the replication of viruses in animal models. ECPF has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

ECPF has several advantages and limitations for lab experiments. One advantage is that ECPF is relatively easy to synthesize and can be obtained in high yield. ECPF is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
One limitation of ECPF is that it is relatively insoluble in water, which may limit its applications in certain experiments. ECPF can also be toxic at high concentrations, which may require careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the study of ECPF. One direction is to further investigate the mechanism of action of ECPF and its interactions with enzymes and proteins in cancer cells and viruses. Another direction is to explore the potential applications of ECPF in other fields, such as catalysis and material science.
In addition, future studies could focus on improving the synthesis method of ECPF to increase its yield and purity. Further studies could also investigate the toxicity and safety profile of ECPF to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 4-(Ethoxycarbonyl)phenyl 2-furoate is a chemical compound with potential applications in various fields of scientific research. ECPF can be synthesized via esterification of 4-(ethoxycarbonyl)phenol and furoic acid and has been studied for its antitumor and antiviral activities. ECPF can inhibit the activity of certain enzymes and proteins in cancer cells and viruses and induce apoptosis in cancer cells. ECPF has several advantages and limitations for lab experiments and has several future directions for study, including investigating its mechanism of action and potential applications in other fields.

Synthesemethoden

The synthesis of ECPF involves the reaction between 4-(ethoxycarbonyl)phenol and furoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of ECPF. The yield of ECPF can be improved by optimizing the reaction conditions, such as temperature and reaction time.

Eigenschaften

Produktname

4-(Ethoxycarbonyl)phenyl 2-furoate

Molekularformel

C14H12O5

Molekulargewicht

260.24 g/mol

IUPAC-Name

(4-ethoxycarbonylphenyl) furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-2-17-13(15)10-5-7-11(8-6-10)19-14(16)12-4-3-9-18-12/h3-9H,2H2,1H3

InChI-Schlüssel

KIVDQDZQLQLYDU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.